molecular formula C23H21ClN4O5 B3019684 6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1189857-02-0

6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3019684
CAS No.: 1189857-02-0
M. Wt: 468.89
InChI Key: DOMAIHDCAWKIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a synthetically crafted small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid structure combining a dihydropyridazin-one core, a known scaffold in medicinal chemistry, with a 1,2,4-oxadiazol-5-yl moiety that is often used as a bioisostere for ester or amide functionalities. The presence of the 3,4,5-trimethoxyphenyl group is a structural motif frequently associated with compounds that interact with tubulin and exhibit anti-mitotic properties, making this molecule a candidate for investigation in oncology research, particularly in the disruption of microtubule dynamics . The 4-chlorophenyl substituent further enhances the molecule's lipophilicity and potential for target binding affinity. Researchers can utilize this compound as a key intermediate for further chemical functionalization or as a biological probe to study cellular signaling pathways and mechanisms of programmed cell death. It is supplied with comprehensive analytical data (NMR, LC-MS, HPLC) to ensure identity and purity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5/c1-30-18-12-15(13-19(31-2)22(18)32-3)23-25-20(33-27-23)10-11-28-21(29)9-8-17(26-28)14-4-6-16(24)7-5-14/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAIHDCAWKIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring.

    Introduction of the chlorophenyl group: This step involves the reaction of 4-chlorobenzaldehyde with the oxadiazole intermediate under suitable conditions to form the desired product.

    Formation of the dihydropyridazinone ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Case Study : A study on derivatives of this compound demonstrated effective cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

  • Mechanism of Action : It is believed to modulate inflammatory cytokines and inhibit the NF-kB pathway.
  • Case Study : In vivo studies showed that administration of the compound reduced paw edema in rat models induced by carrageenan.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of similar compounds:

  • Mechanism of Action : These compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : Experimental models of neurodegenerative diseases indicated that treatment with the compound improved cognitive functions and reduced neuronal loss.

Table 1: Biological Activities of this compound

Activity TypeTarget Cell Line/ModelIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)Low µM range
Anti-inflammatoryRat Paw Edema ModelSignificant reduction
NeuroprotectiveNeuronal Cell ModelImproved cognitive function

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to inhibition or activation of these targets, resulting in various biological effects.

    Modulating signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the dihydropyridazinone core, substituents on the oxadiazole ring, and halogen/methoxy substitutions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / Structure Key Substituents Bioactivity Insights Physicochemical Properties References
Target Compound :
6-(4-Chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
- 4-Chlorophenyl (C6)
- 3,4,5-Trimethoxyphenyl (oxadiazole)
Hypothesized anticancer activity via tubulin inhibition (similar to combretastatins) High lipophilicity (logP ~4.2*) due to methoxy groups
Analog 1 :
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- 4-Fluorophenyl (C6)
- 4-Chlorophenyl (oxadiazole)
Improved solubility vs. target compound (logP ~3.5*)
Fluorine enhances metabolic stability
Moderate solubility in polar solvents
Analog 2 :
6-(4-Methoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
- 4-Methoxyphenyl (C6)
- 4-Trifluoromethylphenyl (oxadiazole)
Trifluoromethyl group increases electron-withdrawing effects, potentially enhancing target affinity Lower logP (~3.8*) vs. target compound
Analog 3 :
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one
- Phenyl (C6)
- Thioxo-triazole (replaces oxadiazole)
Anticonvulsant activity reported; thioxo group may facilitate redox interactions Higher solubility due to polarizable sulfur
Analog 4 :
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one
- 3-Trifluoromethylphenyl (C2)
- Methylamino (C5)
Unspecified activity; trifluoromethyl enhances membrane permeability logP ~2.9* due to polar methylamino group

*Estimated logP values using fragment-based methods (e.g., Crippen’s method).

Key Findings :

Substituent Effects on Activity :

  • The 3,4,5-trimethoxyphenyl group in the target compound is associated with potent tubulin polymerization inhibition, analogous to combretastatin A-4 derivatives . In contrast, fluorophenyl (Analog 1) and trifluoromethylphenyl (Analog 2) substituents prioritize metabolic stability over direct target engagement .
  • Replacement of oxadiazole with thioxo-triazole (Analog 3) shifts activity toward CNS targets, likely due to altered hydrogen-bonding capacity .

Halogen vs. Methoxy Substitutions :

  • Chlorine at C6 (target compound) improves hydrophobic interactions compared to fluorine (Analog 1), but fluorine reduces toxicity risks .
  • Methoxy groups (target compound) enhance binding affinity but reduce solubility, whereas trifluoromethyl (Analog 2) balances lipophilicity and electronic effects .

For example, nitro groups on aryl rings (unrelated evidence) enhance antitubercular activity , but methoxy groups here may optimize anticancer effects.

Biological Activity

The compound 6-(4-chlorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazinone core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridazine structure have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Properties

The 1,2,4-oxadiazole moiety is known for its antimicrobial activity. Studies have shown that compounds with this scaffold can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated moderate to high antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing similar structural features have been reported to possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. Preliminary data suggest that the target compound may also inhibit COX-II selectively, which is significant for reducing inflammation without causing gastrointestinal side effects associated with non-selective NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Inflammation Modulation : Inhibition of key enzymes involved in the inflammatory response.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of a related dihydropyridazine derivative on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives including the oxadiazole ring were tested against several bacterial strains. The results showed that these compounds could effectively inhibit bacterial growth at low concentrations .

CompoundTargetActivityReference
Dihydropyridazine DerivativeCancer CellsInduces Apoptosis
Oxadiazole DerivativeBacteriaAntimicrobial

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains three critical moieties:

  • A 4-chlorophenyl group , which enhances lipophilicity and may influence receptor binding via halogen interactions.
  • A 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group, contributing to π-π stacking and hydrogen-bonding capabilities.
  • A 2,3-dihydropyridazin-3-one core , which introduces conformational rigidity and potential hydrogen-bond acceptors. These features collectively impact solubility, stability, and bioavailability. For example, the trimethoxyphenyl group may improve membrane permeability but reduce aqueous solubility .

Q. What synthetic strategies are reported for analogous compounds, and how can they be optimized for this target molecule?

Synthesis of similar heterocyclic systems often involves:

  • Cyclocondensation of hydrazides with nitriles or carbonyl compounds to form the oxadiazole ring.
  • Nucleophilic substitution to introduce the chlorophenyl group.
  • Catalytic hydrogenation or Grignard reactions for alkyl chain modifications. Optimization requires rigorous control of reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography or recrystallization. Evidence from analogous syntheses suggests yields can be improved using microwave-assisted methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming substituent positions and stereochemistry.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula.
  • X-ray crystallography : Critical for resolving conformational ambiguities (e.g., dihydropyridazine ring puckering). SHELXL software is widely used for refinement .
  • FT-IR : Identifies functional groups (e.g., C=O stretch in dihydropyridazinone at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., variable IC₅₀ values across assays) be resolved?

Discrepancies may arise from:

  • Assay conditions (e.g., pH, solvent composition affecting compound stability).
  • Target specificity (off-target interactions in cell-based vs. enzyme-based assays).
  • Metabolic interference (e.g., cytochrome P450 activity in hepatic microsome preparations). To address these, use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) and validate results with structurally related analogs .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) in this compound class?

  • Molecular docking : To model interactions with biological targets (e.g., kinases or GPCRs).
  • QSAR modeling : Leverage datasets from analogs to predict bioactivity.
  • MD simulations : Assess conformational dynamics and solvent effects. Tools like AutoDock Vina or Schrödinger Suite are recommended. Note that the 3,4,5-trimethoxyphenyl group may require force field parameterization due to its electron-rich nature .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction with SHELXL refinement can:
  • Confirm the orientation of the oxadiazole ring.
  • Reveal non-covalent interactions (e.g., C–H···O bonds stabilizing the dihydropyridazinone core).
    • Challenges include growing high-quality crystals (use slow evaporation in DMSO/water mixtures) and handling twinning or disorder .

Q. What strategies mitigate toxicity concerns while preserving bioactivity?

  • Metabolic profiling : Identify reactive metabolites (e.g., epoxides from oxadiazole ring oxidation).
  • Prodrug design : Mask polar groups (e.g., esterify carboxylic acids) to enhance selectivity.
  • Isosteric replacement : Substitute the chlorophenyl group with a trifluoromethyl group to reduce off-target effects .

Methodological Recommendations

  • Synthetic Protocols :
    • Use Pd-catalyzed cross-coupling for aryl-alkyl bond formation .
    • Monitor reaction progress via TLC with UV visualization.
  • Analytical Workflows :
    • Pair HPLC with diode-array detection (DAD) for purity assessment.
    • Employ 2D NMR (COSY, HSQC) for unambiguous signal assignment .
  • Biological Assays :
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
    • Normalize data to account for solvent effects (e.g., DMSO < 0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.